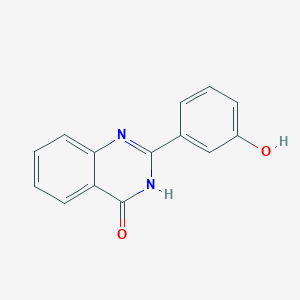

2-(3-hydroxyphenyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-(3-hydroxyphenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,17H,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXQFRPDUIBGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Characteristics of 2-(3-Hydroxyphenyl)quinazolin-4(3H)-one: A Technical Guide

Executive Summary

The compound 2-(3-hydroxyphenyl)quinazolin-4(3H)-one (CAS: 911417-23-7) represents a critical scaffold in the development of kinase inhibitors (EGFR, VEGFR) and antioxidant therapeutics. Unlike its 2-hydroxyphenyl isomer—which is widely studied for Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence—the 3-hydroxyphenyl derivative is defined by its capacity for intermolecular hydrogen bonding and distinct metal-chelating profiles.

This guide provides a rigorous physicochemical profile of the molecule, moving beyond basic data to explore the structural dynamics, tautomeric equilibria, and validated analytical protocols required for high-purity synthesis and drug formulation.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature and Identifiers[2]

-

CAS Registry Number: 911417-23-7[1]

-

SMILES: O=C1NC(=NC2=CC=CC=C12)C3=CC=CC(O)=C3

Structural Dynamics & Tautomerism

The quinazolinone core exhibits lactam-lactim tautomerism. In the solid state and polar solvents (DMSO, Methanol), the lactam (NH-keto) tautomer predominates over the lactim (N-hydroxy) form.

-

Lactam Form (Dominant): Characterized by a carbonyl stretch at ~1660 cm⁻¹ and an N-H proton signal.

-

Lactim Form (Minor): Aromatized pyrimidine ring; favored only in highly alkaline conditions or specific non-polar interactions.

Unlike the 2-hydroxyphenyl isomer, the 3-hydroxyphenyl substitution pattern prevents the formation of a stable intramolecular hydrogen bond with N3. This absence of a "locked" planar conformation increases the rotational freedom of the phenyl ring, significantly altering solubility and Stokes shift compared to the 2-isomer.

Caption: Tautomeric equilibrium favoring the lactam form and its impact on steric freedom.

Physicochemical Profiling

Solid-State Properties

-

Appearance: Yellow to yellow-white crystalline solid.

-

Melting Point: >280°C (Decomposition often observed prior to melting). High lattice energy is driven by intermolecular N-H···O=C hydrogen bonding networks.

-

Crystal Habit: Typically forms needles or plates upon recrystallization from Ethanol/DMF mixtures.

Solution Properties

-

Solubility Profile:

-

DMSO: Soluble (>40 mg/mL). Recommended for stock solutions.

-

Ethanol: Sparingly soluble (Requires heating).

-

Water: Insoluble (<0.1 mg/mL) at neutral pH. Solubility increases significantly at pH > 10 due to deprotonation of the phenolic hydroxyl (pKa ~9.5).

-

-

LogP (Calculated): 2.2 – 2.5. This indicates moderate lipophilicity, suitable for membrane permeability but requiring formulation aids (e.g., cyclodextrins) for aqueous delivery.

-

Acidity (pKa):

-

pKa₁ (Phenolic -OH): ~9.2

-

pKa₂ (N-H, amide-like): ~11.5

-

Spectral Characteristics (Validation Data)

The following spectral data serves as a quality control standard for synthesized batches.

| Technique | Characteristic Signal | Structural Assignment |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.33 (s, 1H) | Lactam N-H (Broad singlet, exchangeable) |

| δ 9.65 (s, 1H) | Phenolic -OH | |

| δ 8.10 (d, 1H) | Quinazolinone H-5 (Deshielded by C=O) | |

| δ 6.90 - 7.40 (m) | 3-Hydroxyphenyl protons | |

| IR (ATR) | 1650 - 1665 cm⁻¹ | ν(C=O) Amide I band |

| 3100 - 3400 cm⁻¹ | ν(N-H) and ν(O-H) broad stretch | |

| UV-Vis | λmax ~305 nm | π→π* transition (Quinazolinone core) |

Synthesis & Impurity Control

To ensure high purity for biological screening, a validated oxidative cyclization protocol is recommended.

Synthetic Pathway

Reaction: Condensation of Anthranilamide with 3-Hydroxybenzaldehyde followed by oxidative dehydrogenation. Reagents: NaHSO₃ (oxidant) or I₂ in Ethanol/DMF.

Caption: Synthesis pathway highlighting the critical oxidation step to prevent dihydro-impurities.

Critical Process Parameters (CPP)

-

Oxidation Completeness: The intermediate 2,3-dihydroquinazolinone is a common impurity. Monitor reaction via TLC (Ethyl Acetate:Hexane 1:1) or HPLC. The product is more polar and fluorescent than the dihydro-intermediate.

-

Purification: Recrystallization from DMF/Ethanol is superior to column chromatography for removing trace catalysts.

Biological Relevance & Applications[9][10][11][12][13]

Antioxidant Activity

The 3-hydroxyl group acts as a radical scavenger. While less potent than the catechol (3,4-dihydroxy) derivatives, it shows significant activity in ABTS and DPPH assays due to the stability of the phenoxy radical, delocalized into the quinazolinone system.

Kinase Inhibition Potential

This scaffold acts as a Type II ATP-competitive inhibitor. The lactam motif functions as a hydrogen bond donor/acceptor pair (Donor: NH, Acceptor: C=O) interacting with the "hinge region" of kinase domains (e.g., EGFR, CDK2).

-

Design Tip: The 3-OH position is often derivatized (e.g., O-alkylation) to extend into the hydrophobic pocket of the enzyme.

Analytical Methodologies

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm and 305 nm.

-

Retention Time: Expect elution at ~12-14 min (moderate hydrophobicity).

Storage & Stability

-

Solid State: Stable for >2 years at -20°C. Hygroscopic; store in desiccator.

-

Solution: DMSO stocks are stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles which may induce precipitation.

References

-

PubChem. 2-(3-hydroxyphenyl)quinazolin-4(3H)-one Compound Summary. National Library of Medicine.[3] [Link]

-

Kovačević, Z. et al. (2020). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones.[2] Molecules, 25(21), 4964. (Provides NMR data and antioxidant protocols). [Link]

-

Hossain, M. et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors.[8] Scientific Reports. (Discusses kinase inhibition of the scaffold). [Link]

-

Xing, Z. et al. (2021). Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging.[9] Organic Chemistry Frontiers.[9] (Contextualizes fluorescence differences between 2-OH and 3-OH isomers). [Link]

Sources

- 1. 2-(3-hydroxyphenyl)quinazolin-4(3H)-one | C14H10N2O2 | CID 135567246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(2-Hydroxyphenyl)quinazolin-4(3H)-one | C14H10N2O2 | CID 611001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4'-Hydroxyphenyl)quinazolin-4(3H)-one (2) | C14H10N2O2 | CID 135405744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. GSRS [precision.fda.gov]

- 7. 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)- | C14H10N2O2 | CID 135458774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-(3-hydroxyphenyl)quinazolin-4(3H)-one

Abstract: This technical guide provides a comprehensive overview of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one (CAS No. 911417-23-7), a heterocyclic compound belonging to the quinazolinone class. The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document delves into the compound's chemical identity, synthesis protocols, and known biological functions, with a particular focus on its antioxidant capabilities. Detailed experimental workflows, mechanistic diagrams, and supporting data are provided to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Compound Identity and Physicochemical Profile

2-(3-hydroxyphenyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds featuring a bicyclic structure where a pyrimidine ring is fused to a benzene ring.[3] The defining features of this specific molecule are the carbonyl group at position 4 and a 3-hydroxyphenyl substituent at position 2. This phenolic hydroxyl group is critical to its notable biological activities.

Table 1: Physicochemical Properties of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one

| Property | Value | Source |

| CAS Number | 911417-23-7 | [5][6][7] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [5][6][7] |

| Molecular Weight | 238.24 g/mol | [5][7] |

| IUPAC Name | 2-(3-hydroxyphenyl)-3H-quinazolin-4-one | [7] |

| Synonyms | 2-(3-Hydroxyphenyl)-4(3H)-Quinazolinone | [7] |

| Appearance | Powder | [6] |

| XLogP3 | 2.0 | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC=C3)O | [7] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of 2-aryl-quinazolin-4(3H)-ones is well-established in organic chemistry. A highly efficient and common method involves the aerobic oxidative cyclization of an appropriate aldehyde with anthranilamide (2-aminobenzamide).[8] This approach is favored for its operational simplicity and the accessibility of starting materials.

Plausible Reaction Mechanism

The reaction proceeds through a two-stage process. Initially, the amino group of anthranilamide undergoes condensation with the aldehyde (3-hydroxybenzaldehyde) to form an imine intermediate. This is followed by an intramolecular cyclization and subsequent oxidation, which yields the stable quinazolinone ring system. The use of a solvent like DMSO at elevated temperatures facilitates this transformation without the need for a metal catalyst.[8][9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. anaxlab.com [anaxlab.com]

- 6. indiamart.com [indiamart.com]

- 7. 2-(3-hydroxyphenyl)quinazolin-4(3H)-one | C14H10N2O2 | CID 135567246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Quinazolinone Pharmacophore: A Strategic Guide to Biological Versatility and Drug Design

Introduction: The "Privileged" Scaffold

In the realm of medicinal chemistry, few molecular frameworks command the "privileged" status of the quinazolin-4(3H)-one (quinazolinone) scaffold. Distinct from its fully aromatic cousin, quinazoline (found in drugs like Gefitinib), the quinazolinone core features a carbonyl group at position 4 and a protonatable nitrogen at position 3. This structural nuance confers unique hydrogen-bonding capabilities and metabolic stability profiles that have been exploited by evolution—seen in alkaloids like febrifugine—and by synthetic chemists to target diverse biological pathways.

This guide dissects the biological utility of the quinazolinone scaffold, moving beyond surface-level observations to explore the causality of its binding interactions, the logic of its synthesis, and its application in modern drug discovery.

Structural Activity Relationship (SAR): The Warhead Strategy

The biological versatility of quinazolinone stems from its ability to act as a rigid anchor that orients "warheads" (functional groups) into specific receptor pockets.

Key Substitution Vectors

-

Position 2 (C2): The primary vector for lipophilic adjustments. Bulky aryl or alkyl groups here often dictate potency by interacting with hydrophobic pockets (e.g., the specificity pocket in PI3K

). -

Position 3 (N3): The "Steering Wheel." Substituents here determine solubility and often form critical hydrogen bonds. In Idelalisib , the purine ring attached here is essential for hinge binding.[1]

-

Positions 6, 7, 8 (Benzenoid Ring): Electronic tuning. Electron-withdrawing groups (halogens) at C6/C7 often enhance metabolic stability and can increase affinity through halogen bonding.

Visualization: The Quinazolinone SAR Map

The following diagram illustrates the functional logic of the scaffold.

Caption: Functional mapping of the quinazolinone scaffold, highlighting critical substitution points for drug design.

Therapeutic Focus: Oncology

While quinazolines (e.g., Erlotinib) dominate EGFR inhibition, quinazolinones have carved a niche in targeting PI3K signaling and Thymidylate Synthase.

PI3K Inhibition (The Idelalisib Paradigm)

Idelalisib (Zydelig) represents the pinnacle of quinazolinone engineering. It targets the p110

-

Mechanism: The quinazolinone core acts as a scaffold to position a purine ring into the ATP-binding pocket (hinge region). The C2-ethyl group fits into a hydrophobic specificity pocket unique to the delta isoform, granting high selectivity over alpha/beta isoforms.

-

Clinical Outcome: Induces apoptosis in malignant B-cells (CLL/FL).[2]

Tubulin Polymerization Inhibition

Synthetic derivatives (e.g., 2-styrylquinazolin-4(3H)-ones) bind to the colchicine site of tubulin.

-

Causality: By sterically hindering the curved-to-straight conformational change required for microtubule assembly, these compounds arrest cells in the G2/M phase, leading to apoptosis.

Visualization: PI3K Signaling Blockade

Caption: Mechanism of Idelalisib in the B-Cell Receptor pathway. The drug blocks PI3K, halting the Akt/mTOR survival cascade.

Technical Workflows: Synthesis & Validation

To ensure reproducibility and scientific integrity, the following protocols are standardized for research applications.

Protocol: Microwave-Assisted Niementowski Synthesis

The classical Niementowski reaction (fusion of anthranilic acid and amide) requires high temperatures (>180°C) and long reaction times (6+ hours). The microwave-assisted modification is superior for library generation.

Objective: Synthesize 2-methyl-3-phenylquinazolin-4(3H)-one.

Reagents:

-

Anthranilic acid (1.0 eq)

-

Acetic anhydride (excess, acts as reagent & solvent)

-

Aniline (1.0 eq)

-

Catalyst: Anhydrous Zinc Chloride (ZnCl

, 10 mol%)

Step-by-Step Methodology:

-

Benzoxazinone Formation (Intermediate):

-

Mix anthranilic acid and acetic anhydride in a microwave-safe vial.

-

Irradiate at 140°C (300W) for 5 minutes.

-

Checkpoint: TLC (Hexane:Ethyl Acetate 7:3) should show disappearance of acid.

-

Result: Formation of 2-methyl-3,1-benzoxazin-4-one.

-

-

Amine Condensation:

-

Add aniline and ZnCl

directly to the reaction vessel containing the intermediate. -

Irradiate at 160°C (400W) for 10-15 minutes.

-

-

Work-up:

-

Purification:

-

Recrystallize from Ethanol/Water (9:1).

-

Validation: Confirm structure via

H-NMR (Look for disappearance of NH/OH protons of starting materials).

-

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine IC

-

Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO

. -

Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48h.

-

Dye Addition: Add 20

L MTT solution (5 mg/mL in PBS). Incubate 4h. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan. -

Solubilization: Aspirate media. Add 100

L DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm.

-

Analysis: Plot Absorbance vs. Log[Concentration]. Calculate IC

using non-linear regression.

Comparative Data: Quinazolinone Derivatives

The following table summarizes key biological activities of notable quinazolinone derivatives found in literature.

| Compound Class | Target / Mechanism | Key Structural Feature | Representative Potency (IC |

| Idelalisib | PI3K | Purine at N3; Ethyl at C2 | ~2.5 nM (K |

| Raltitrexed | Thymidylate Synthase (Antimetabolite) | Thiophene-methyl at C2; Glutamate tail | ~6 nM (K |

| Methaqualone | GABA | Tolyl at N3; Methyl at C2 | N/A (Sedative/Hypnotic) |

| Febrifugine | Antimalarial (Unknown mechanism) | Piperidine ring linked to N3 | ~1-10 nM (Plasmodium) [3] |

| 2-Styryl-QZ | Tubulin Polymerization | Styryl group at C2 | ~0.1 - 5 |

Future Outlook: Hybrids and PROTACs

The future of the quinazolinone scaffold lies in Scaffold Hopping and Chimeras .

-

PROTACs: Researchers are linking quinazolinone-based kinase inhibitors to E3 ligase ligands (like Thalidomide) to induce targeted protein degradation rather than simple inhibition.

-

Metal Complexes: Ruthenium-quinazolinone complexes are emerging as potent DNA-intercalating agents that bypass cisplatin resistance.

References

-

FDA Label - Zydelig (Idelalisib). Gilead Sciences, Inc.[Link]

-

Jackman, A. L., et al. "ICI D1694, a quinazolinone antifolate thymidylate synthase inhibitor that is a potent inhibitor of L1210 tumor cell growth in vitro and in vivo: a new agent for clinical study." Cancer Research, 1991. [Link]

-

McLaughlin, N. P., et al. "The synthesis and antimalarial activity of febrifugine and its analogues." Bioorganic & Medicinal Chemistry, 2014. [Link]

-

Zhang, Y., et al. "Design, synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones as novel anti-microtubule agents." European Journal of Medicinal Chemistry, 2018. [Link]

-

He, L., et al. "Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms." Experimental and Therapeutic Medicine, 2021. [Link]

Sources

- 1. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. dergipark.org.tr [dergipark.org.tr]

Discovery and history of quinazolinone-based compounds in medicinal chemistry

From Ancient Alkaloids to Targeted Kinase Inhibitors

Executive Summary

The quinazolin-4(3H)-one scaffold represents one of the most privileged structures in medicinal chemistry.[1][2] Distinguished from its fully aromatic cousin (quinazoline) by the presence of a carbonyl group at the C4 position, this bicyclic system offers unique hydrogen-bonding capabilities and rigid geometry. This guide analyzes the structural evolution of quinazolinones from the antimalarial alkaloid Febrifugine to the modern PI3Kδ inhibitor Idelalisib , detailing the synthetic methodologies and structure-activity relationships (SAR) that drive their continued relevance in oncology and infectious disease.

Historical Genesis & Structural Evolution

The history of quinazolinones is a transition from serendipitous natural product discovery to rational drug design.

Timeline of Discovery

The journey begins with Griess (1869) , who first synthesized the core, but the scaffold's medicinal value was cemented by the isolation of Febrifugine from Dichroa febrifuga (Chang Shan), used in Traditional Chinese Medicine.

Figure 1: Chronological evolution of key quinazolinone therapeutics.[2]

Structural Distinction: Quinazoline vs. Quinazolinone

It is critical to distinguish the quinazolinone (containing a C=O at position 4) from the quinazoline (fully aromatic, e.g., Gefitinib).

-

Quinazolinone (e.g., Idelalisib): Retains a hydrogen bond acceptor (C=O) and often a donor (N-H, if N3 is unsubstituted), allowing for specific interactions in ATP-binding pockets.

-

Quinazoline (e.g., Erlotinib): Typically serves as a flat, hydrophobic scaffold to stack against adenine binding sites in kinases.

Mechanistic Diversity & Case Studies

The versatility of the quinazolinone core allows it to interact with diverse biological targets.

Febrifugine: The Prolyl-tRNA Synthetase Inhibitor

Originally identified as an antimalarial, Febrifugine's mechanism was elusive until recently. It acts by inhibiting prolyl-tRNA synthetase (PRS) .[2]

-

Mechanism: It mimics the adenylate intermediate, occupying the proline-binding pocket of the enzyme.

-

Limitation: High emetic toxicity prevented widespread use, driving the synthesis of analogues like Halofuginone.

Methaqualone: GABA-A Modulation

Introduced as a non-barbiturate sedative, Methaqualone binds to the GABA-A receptor at a site distinct from benzodiazepines (the transmembrane

-

Outcome: Positive allosteric modulation of chloride influx.[2]

-

Status: Withdrawn in many markets due to abuse potential (Schedule I in USA), but remains a structural template for designing safer anticonvulsants.

Idelalisib: PI3Kδ Specificity

Idelalisib (Zydelig) exemplifies rational design.[2] It targets the p110δ isoform of Phosphoinositide 3-kinase (PI3K), critical for B-cell signaling in leukemias.[2]

-

Binding Mode: The quinazolinone scaffold functions as the adenine mimetic. The C4-carbonyl and N3 form critical hydrogen bonds with the hinge region amino acids (Val-828 and Glu-826) [1].[2]

-

Selectivity: The "propeller" shape induced by the N3-phenyl group allows it to occupy the specificity pocket, distinguishing it from other PI3K isoforms.

Structure-Activity Relationship (SAR)[2]

The SAR of quinazolinone is defined by four vectors of modification.

Figure 2: Core vectors for structural modification of the quinazolinone scaffold.

-

N3 Substitution: The most critical vector. A bulky aromatic group here (as in Methaqualone and Idelalisib) forces the molecule into a non-planar conformation, enhancing selectivity for specific hydrophobic pockets.

-

C2 Substitution: Controls metabolic stability and electronic properties.[2]

-

C6/C7 Substitution: often used to append solubilizing chains (e.g., morpholine/piperazine tails) to improve bioavailability.

Technical Protocol: Microwave-Assisted Niementowski Synthesis

The classical Niementowski synthesis (fusion of anthranilic acid and amide at 180°C+) is low-yielding and harsh. Modern medicinal chemistry employs Microwave-Assisted Synthesis to improve atom economy and yield [2].[2]

Reaction Scheme

Reagents: Anthranilic acid derivative + Formamide (or substituted amide).[2][3] Catalyst: Acidic alumina or neat conditions.[2]

Figure 3: Mechanism of the Niementowski Synthesis.

Step-by-Step Protocol (Green Chemistry Approach)

This protocol is validated for synthesizing 2-substituted-4(3H)-quinazolinones.[2]

-

Preparation: In a 10 mL microwave process vial, mix Anthranilic Acid (1.0 mmol) and the corresponding Amide (1.2 mmol).

-

Catalysis: Add 2 drops of DMF (Dimethylformamide) as an energy transfer agent.[2] Note: Solvent-free conditions are preferred for green metrics.[2]

-

Irradiation: Seal the vial and irradiate in a single-mode microwave reactor (e.g., CEM Discover) at 150°C for 10-15 minutes (Power: 150W, Max Pressure: 200 psi).

-

Work-up: Cool to room temperature. The reaction mass usually solidifies.

-

Purification: Triturate the solid with cold ethanol (5 mL). Filter the precipitate and wash with diethyl ether.

-

Validation: Recrystallize from ethanol/DMF. Confirm structure via 1H-NMR (Characteristic singlet at ~8.0-8.2 ppm for H-2 if unsubstituted).[2]

Why this works: Microwave heating provides direct kinetic energy to the polar intermediates, overcoming the high activation energy barrier of the dehydration step (the rate-limiting step in classical heating) [3].

Future Outlook

The quinazolinone scaffold is currently experiencing a renaissance in PROTAC (Proteolysis Targeting Chimera) design. Due to its rigid structure and defined exit vectors (positions 6 and 7), it serves as an ideal "warhead" linker for degrading oncogenic kinases. Furthermore, hybrid molecules combining quinazolinones with artemisinin are showing promise in overcoming multidrug-resistant malaria.[2]

References

-

Somoza, J. R., et al. (2015). Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ.[4] Journal of Biological Chemistry, 290(13), 8445-8458.

-

Khajavi, M. S., et al. (1998).[3] Microwave irradiation as a new method for the Niementowski reaction.[5][6] Journal of Chemical Research.[2] (Verified via NIH snippets on microwave synthesis)

-

Herman, J. D., et al. (2015).[7] The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs. Science Translational Medicine, 7(288).[7]

-

Raltitrexed Data Sheet. (2025). PubChem Compound Summary for CID 135400182.

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raltitrexed | C21H22N4O6S | CID 135400182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs. [scholars.duke.edu]

A Technical Guide to the Antioxidant Potential of Phenolic Quinazolinones: Mechanisms, Structure-Activity Relationships, and Evaluation Protocols

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] When functionalized with phenolic moieties, these compounds exhibit significant potential as antioxidants, agents crucial for mitigating the oxidative stress implicated in numerous pathologies like cancer and cardiovascular diseases.[2] This technical guide provides an in-depth exploration of phenolic quinazolinones as antioxidants, designed for researchers, scientists, and drug development professionals. We will dissect the structural attributes essential for their antioxidant efficacy, elucidate the underlying chemical mechanisms, present detailed protocols for their evaluation, and synthesize key data to inform future research and development. The narrative is grounded in established scientific principles, explaining not just the "how" but the "why" behind experimental design and interpretation.

Introduction: The Convergence of Phenols and Quinazolinones

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor.[3] Antioxidants protect against ROS by neutralizing these reactive molecules, thereby preventing cellular damage.[4] While phenolic compounds are well-established natural antioxidants, their integration with heterocyclic scaffolds like quinazolin-4(3H)-one can lead to hybrid molecules with enhanced and diverse biological activities.[2]

The fusion of a phenolic pharmacophore with a quinazolinone nucleus is a strategic approach in medicinal chemistry.[2] The quinazolinone core provides a rigid and versatile backbone that can be substituted at various positions to modulate physicochemical properties and biological targets, while the phenolic hydroxyl group is the primary actor in radical scavenging.[2][5] This guide focuses on understanding how this structural marriage translates into potent antioxidant activity.

Structure-Activity Relationships (SAR): The Architectural Determinants of Antioxidant Efficacy

The antioxidant capacity of phenolic quinazolinones is not merely a function of the presence of a hydroxyl group; it is intricately dictated by the substitution pattern on both the quinazolinone and the phenolic rings. A thorough understanding of SAR is critical for the rational design of potent antioxidant agents.

The Critical Role of the Phenolic Hydroxyl Group

The primary determinant of antioxidant activity is the presence, number, and position of hydroxyl (-OH) groups on the phenyl ring attached to the quinazolinone scaffold.

-

Number of -OH Groups: Compounds bearing multiple hydroxyl groups are generally superior radical scavengers and reducing agents.[3] For instance, a derivative with four hydroxyl groups on its phenyl rings demonstrated the strongest radical-scavenging activity in one study.[3]

-

Position of -OH Groups: The relative positioning of hydroxyl groups is crucial. Dihydroxy-substituted quinazolinones with the second hydroxyl group in the ortho or para position to the first exhibit the most potent radical scavenging activity.[6] The meta derivative, by contrast, often loses most of its scavenging properties.[6] This is because ortho and para positions allow for better stabilization of the resulting phenoxy radical through resonance.

-

Electron-Donating Groups: The presence of other electron-donating groups, such as methoxy (-OCH3) moieties, particularly in the ortho or para position relative to the hydroxyl group, can significantly enhance the antioxidant activity of monophenols.[6][7]

Influence of the Quinazolinone Core Substituents

While the phenolic moiety is the primary antioxidant warhead, substitutions on the quinazolinone ring itself can fine-tune the molecule's overall activity. Structure-activity relationship studies have revealed that substitutions at positions 2 and 3, as well as the presence of halogens at positions 6 and 8, can significantly influence the biological profile, including antimicrobial and potentially antioxidant activities.[5] For example, a compound with a methyl piperazine at the 3rd position and a chlorine atom at the 6th position exhibited outstanding antioxidant activity in both in vitro and in vivo models.[8]

The general structure and key substitution points are illustrated below.

Caption: Core structure of a phenolic quinazolinone highlighting key substitution sites.

Tabular Summary of Structure-Activity Relationships

| Position of Substituent | Type of Substituent | Impact on Antioxidant Activity | Reference(s) |

| Phenyl Ring (at Pos. 2/3) | Multiple -OH groups | Strong increase | [3] |

| Phenyl Ring (at Pos. 2/3) | Dihydroxy (ortho or para) | Strong increase | [6] |

| Phenyl Ring (at Pos. 2/3) | Dihydroxy (meta) | Significant decrease vs. ortho/para | [6] |

| Phenyl Ring (at Pos. 2/3) | -OCH3 ortho or para to -OH | Moderate increase | [6] |

| Quinazolinone Ring (Pos. 6) | Halogen (e.g., -Cl) | Potential increase | [8] |

| Quinazolinone Ring (Pos. 3) | Substituted amines (e.g., piperazine) | Potential increase | [8] |

| Linker between Rings | Ethylene linker | Potential increase | [6][9] |

Mechanisms of Antioxidant Action

Phenolic quinazolinones primarily exert their antioxidant effects through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The operative mechanism can depend on the specific radical, the solvent, and the structure of the antioxidant.

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic -OH group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxy radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring, making it significantly less reactive than the initial radical.

Ar-OH + R• → Ar-O• + RH

-

Single Electron Transfer (SET): In the SET mechanism, the phenolic compound donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer (Proton-Coupled Electron Transfer), especially in protic solvents, to yield the same stabilized phenoxy radical as in the HAT pathway.

Ar-OH + R• → [Ar-OH]•+ + R:-

Many antioxidant assays are based on these principles. For example, the DPPH assay involves both HAT and SET mechanisms, where the antioxidant reduces the stable DPPH radical.[6][10]

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orientjchem.org [orientjchem.org]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. stm.bookpi.org [stm.bookpi.org]

- 9. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

The Chameleon in the Core: Understanding and Harnessing Tautomerism in 2-Substituted Quinazolin-4(3H)-ones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its ability to bind to a wide array of biological targets.[1] This versatility has led to its incorporation into numerous therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] However, the chemical reactivity and biological interactions of these powerful molecules are not governed by a single, static structure. They exist in a dynamic equilibrium between two or more structural isomers known as tautomers. This phenomenon, tautomerism, is a subtle yet profound factor that dictates a molecule's shape, polarity, and hydrogen-bonding capabilities, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimate pharmacological effect.[5][6]

This guide provides an in-depth exploration of the tautomeric equilibria in 2-substituted quinazolin-4(3H)-ones. Moving beyond a simple description, we will dissect the underlying principles, explore the key factors that shift the equilibrium, and detail the robust analytical methodologies required for characterization. For the drug development professional, mastering the principles herein is not an academic exercise; it is a prerequisite for rational drug design, enabling the stabilization of the desired, most active tautomer to optimize therapeutic efficacy and navigate the complexities of intellectual property.

The Landscape of Tautomerism in the Quinazolinone Core

Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. In the 2-substituted quinazolin-4(3H)-one series, the tautomerism can be broadly classified into two categories: core-level tautomerism and substituent-driven tautomerism.

The Fundamental Equilibrium: Lactam–Lactim Tautomerism

The quinazolinone nucleus itself is subject to a fundamental lactam-lactim tautomerism, a specific form of keto-enol tautomerism. The equilibrium exists between the amide-like lactam form (the 4(3H)-one) and the enol-like lactim form (4-hydroxyquinazoline). While the lactam form is overwhelmingly predominant under most physiological conditions, understanding the potential for the lactim form to exist is crucial, as it alters the hydrogen bonding profile from a hydrogen bond donor (N-H) and acceptor (C=O) to two hydrogen bond acceptors at the ring nitrogens and a hydroxyl donor group.[1][7]

The Influence of the 2-Substituent: Diverse Equilibria

The nature of the substituent at the C-2 position introduces additional, often more complex, tautomeric possibilities that can significantly impact the molecule's overall properties.

-

Amino-Imino Tautomerism: When the 2-substituent is an amino or hydrazino group, a prototropic equilibrium is established between the exocyclic amino form and the exocyclic imino form.[8] Studies, particularly using ¹⁵N NMR, have shown that for compounds like 2-hydrazono-3-phenylquinazolin-4(3H)-ones, the imino tautomer is the predominant species in solvents like DMSO.[9][10] This preference is critical, as it changes the geometry and electronic distribution at the C-2 position.

-

Thiol-Thione Tautomerism: For 2-mercaptoquinazolin-4(3H)-ones, the molecule can exist as either a thione (C=S) or a thiol (S-H). In the solid state and neutral solutions, the thione form is generally favored.[11] This equilibrium is highly relevant in the context of metal chelation and interactions with cysteine residues in proteins.

-

Keto-Enol Tautomerism within the Substituent: If the 2-substituent itself contains a carbonyl group alpha to a proton, it can undergo its own keto-enol tautomerization. This has been observed in quinazolinones linked to moieties like 3-mercaptobutan-2-one, where the presence of the quinazolinone core increases the acidity of the α-hydrogen, facilitating the formation of the enol tautomer.[12]

Controlling the Equilibrium: Key Influential Factors

The delicate balance between tautomeric forms is not static; it is highly sensitive to the molecular environment. A Senior Application Scientist must understand these factors to control the tautomeric population, ensuring consistency in experimental results and optimizing the properties of a lead compound.

| Factor | Influence on Tautomeric Equilibrium | Causality & Rationale |

| Solvent Polarity | Polar solvents (e.g., water, DMSO, ethanol) tend to stabilize the more polar tautomer. | The stabilization arises from favorable dipole-dipole interactions and hydrogen bonding between the solvent and the solute. For instance, a polar protic solvent can stabilize the lactam form by hydrogen bonding with both the N-H donor and the C=O acceptor.[13][14] |

| pH and Acidity | The state of protonation can lock the molecule into a specific tautomeric form or open new tautomeric pathways. | Deprotonation can create an anion that is a hybrid of multiple resonance forms, while protonation can favor the form with the most basic site. This is a powerful lever to dynamically influence the tautomeric state.[14] |

| Temperature | Changes in temperature alter the Gibbs free energy of the system, thereby shifting the equilibrium constant (K_eq). | Increasing temperature generally favors the formation of the less stable tautomer. Variable-temperature studies are crucial for understanding the thermodynamics of the interconversion.[7][15] |

| Electronic Effects | Electron-withdrawing or -donating groups on the quinazolinone ring or the 2-substituent modify the acidity/basicity of the atoms involved in the tautomerism. | For example, an electron-withdrawing group can increase the acidity of a nearby N-H proton, potentially favoring a tautomer where that proton has migrated. |

| Intramolecular H-Bonding | The ability to form a stable five- or six-membered ring via an internal hydrogen bond can overwhelmingly stabilize one tautomer. | This is often seen in enol forms, where an O-H···O=C or O-H···N interaction can lock the conformation and make the enol tautomer surprisingly stable.[12] |

The Analytical Toolkit: Methodologies for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR is the most powerful technique for investigating tautomeric equilibria in solution.[7][13] It provides direct structural information and allows for the quantification of different species.

Experimental Protocol: Variable Temperature (VT) ¹H NMR Study

-

Preparation: Prepare a ~10-20 mM solution of the quinazolinone derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Choose a solvent in which both tautomers are sufficiently soluble and the signals of interest do not overlap with the solvent peak.

-

Initial Spectrum Acquisition (Room Temperature): Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify the characteristic signals for the putative tautomers. For keto-enol tautomerism, look for the α-proton in the keto form and the hydroxyl proton in the enol form.[12] For lactam-lactim, identify the N3-H proton.

-

Causality - Why VT-NMR?: If the interconversion between tautomers is fast on the NMR timescale, you may observe broadened signals or a single, averaged signal. By changing the temperature, you can slow down or speed up this exchange. Cooling the sample can slow the exchange, leading to the resolution of sharp, distinct signals for each tautomer (slow-exchange regime). Heating can accelerate the exchange, causing the signals to coalesce into a single, sharp peak (fast-exchange regime). This dynamic behavior is a hallmark of tautomerism.

-

Temperature Variation: Decrease the temperature in increments of 10-20 K (e.g., down to 233 K or the solvent's freezing point). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.

-

High-Temperature Scan: After reaching the low-temperature limit, increase the temperature in increments above room temperature (e.g., up to 353 K, respecting the solvent's boiling point).

-

Data Analysis & Quantification:

-

At a temperature in the slow-exchange regime (sharp, separate signals), integrate the signals corresponding to each tautomer.

-

The equilibrium constant (K_eq) can be calculated from the ratio of the integrated areas. For an equilibrium A ⇌ B, K_eq = [Integral B] / [Integral A].[12]

-

Self-Validation: The sum of the mole fractions of the two tautomers at any given temperature should always equal 1. Furthermore, plotting ln(K_eq) vs. 1/T (a van 't Hoff plot) should yield a straight line, from which the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization can be extracted.

-

-

Key Probes:

Computational Modeling: A Predictive and Corroborative Tool

Theoretical calculations are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.

Workflow: DFT-Based Tautomer Stability Calculation

-

Structure Generation: Build the 3D structures of all possible tautomers in a molecular modeling program.

-

Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable Density Functional Theory (DFT) method (e.g., M06-2X/6-311++G(d,p)) to find the lowest energy conformers.[16] The absence of imaginary frequencies confirms a true energy minimum.

-

Causality - Why Solvation Models?: The relative stability of tautomers can invert when moving from the gas phase to solution due to differing polarities. The Polarizable Continuum Model (PCM) is a computationally efficient method to account for bulk solvent effects.[8]

-

Solvent-Phase Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation for each tautomer in various solvents (e.g., water, DMSO) using the PCM.

-

Energy Analysis: Compare the Gibbs free energies (G) of the tautomers in each environment. The tautomer with the lower free energy is predicted to be the more stable. The energy difference (ΔG) can be used to predict the equilibrium constant (ΔG = -RT ln K_eq).

-

Self-Validation: The predicted stability order should correlate with the experimental results from NMR or UV-Vis. Discrepancies may suggest that explicit solvent molecules (forming specific hydrogen bonds) are important, requiring more complex computational models.

UV-Vis and IR Spectroscopy: Supporting Spectroscopic Evidence

-

UV-Vis Spectroscopy: Different tautomers have different chromophores and will exhibit distinct absorption maxima (λ_max). Studying the spectrum in solvents of varying polarity (solvatochromism) can indicate the nature of the electronic transition and support the identification of the predominant tautomer.[14][15]

-

IR Spectroscopy: Provides clear signatures for key functional groups. A strong C=O stretch (around 1650-1700 cm⁻¹) is indicative of the lactam/keto form, while the appearance of a broad O-H stretch and the disappearance of the C=O band would support the lactim/enol form.[17]

Implications in Drug Discovery and Development

A thorough understanding of tautomerism is not merely academic; it has profound, tangible consequences in the development of quinazolinone-based drugs.

-

Pharmacological Activity: The two tautomers of a drug are different chemical entities. They will have different 3D shapes and different patterns of hydrogen bond donors and acceptors. Consequently, only one tautomer may bind effectively to the target protein. The observed biological activity is therefore a function of both the intrinsic activity of the active tautomer and its population in the equilibrium.[5]

-

ADME Properties: Tautomerism directly impacts key physicochemical properties. For example, a more polar keto form might have better aqueous solubility but lower membrane permeability than a less polar enol form. These differences can drastically alter the ADME profile of a drug.

-

Intellectual Property: When filing patents, it is crucial to consider all potential tautomeric forms. Claims directed to a single tautomer may be circumvented by a competitor who develops a formulation that favors a different, unclaimed tautomeric form.

Conclusion

The 2-substituted quinazolin-4(3H)-one core is a dynamic system, not a static scaffold. Its identity is a blend of interconverting tautomers, with the predominant form dictated by a subtle interplay of substituent effects, pH, temperature, and, most critically, the solvent environment. For the modern drug hunter, ignoring tautomerism is a significant risk, potentially leading to irreproducible biological data, poor ADME properties, and weakened intellectual property protection.

By employing a synergistic analytical workflow—combining the definitive solution-state power of multi-nuclear NMR, the predictive strength of computational modeling, and supporting spectroscopic evidence—researchers can confidently characterize and understand the tautomeric behavior of their compounds. This deep understanding is the foundation upon which more effective, reliable, and rationally designed quinazolinone-based therapeutics will be built.

References

- Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3 H)‑ones as Potential Antileukemic Agents. PubMed.

- Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry (RSC Publishing).

- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.

-

Tautomeric states of 2-methyl-4(3H)-quinazolinone[13]. ResearchGate. Available at:

- NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Keto-enol tautomerism in the development of new drugs. Frontiers.

- Synthesis of 2-substituted-4(3H)-quinazolinones 4. ResearchGate.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.

- Quinazolinones, the Winning Horse in Drug Discovery. PMC.

- Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI.

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI.

- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.

- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC - NIH.

- Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study.

- Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate.

- Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. NIH.

- Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI.

- Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5- (2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline. ResearchGate.

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.

- APPLICATION OF NMR IN THE INVESTIGATION OF DYNAMIC TAUTOMERISM OF 4(3H)-QUINAZOLINONE SYSTEM. ASEAN Journal on Science and Technology for Development.

- A review on biological activity of quinazolinones. ResearchGate.

- The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR.

- Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density. SciSpace.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.

-

5-Furan-2yl[13][18][19]oxadiazole-2-thiol, 5-Furan-2yl-4H[9][18][19] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available at:

- Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. ResearchGate.

- Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central.

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. ajstd.ubd.edu.bn [ajstd.ubd.edu.bn]

- 8. Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 9. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3 H)‑ones as Potential Antileukemic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Laboratory protocol for synthesis of 2-aryl-4(3H)-quinazolinones from anthranilic acid

An Application Note for the Synthesis of 2-Aryl-4(3H)-Quinazolinones from Anthranilic Acid

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The 4(3H)-quinazolinone core is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry. It is a key structural motif in numerous natural alkaloids and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The versatility of the quinazolinone ring system, particularly the ability to introduce diverse substituents at the 2 and 3 positions, allows for the fine-tuning of biological activity, making it a cornerstone for drug development professionals.

This application note provides detailed, field-proven protocols for the synthesis of 2-aryl-4(3H)-quinazolinones, starting from the readily available precursor, anthranilic acid. We will explore two primary, reliable synthetic strategies: a traditional two-step thermal condensation method via a benzoxazinone intermediate and a modern, one-pot microwave-assisted approach. The causality behind experimental choices, self-validating procedural steps, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

General Reaction Scheme and Mechanistic Rationale

The most common and reliable pathway to 2-aryl-4(3H)-quinazolinones from anthranilic acid proceeds through an initial acylation followed by cyclization and subsequent condensation with an aryl amine.

The core transformation involves two key stages:

-

Formation of a 2-Substituted Benzoxazinone: Anthranilic acid is first acylated at the amino group by an appropriate acylating agent (e.g., an aromatic acid chloride or anhydride). This intermediate undergoes spontaneous or acid-catalyzed cyclodehydration to form a stable 2-aryl-4H-3,1-benzoxazin-4-one. The benzoxazinone is a critical, often isolable, intermediate that activates the anthranilate system for the next step.

-

Amination and Cyclocondensation: The electrophilic carbonyl group of the benzoxazinone is readily attacked by a primary aryl amine. This nucleophilic attack opens the oxazinone ring to form an N-acyl-N'-aryl-anthranilamide intermediate. Subsequent intramolecular cyclization, driven by heating and eliminating a molecule of water, yields the thermodynamically stable 2-aryl-4(3H)-quinazolinone product.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step mechanistic pathway from anthranilic acid to the final product.

Caption: Reaction mechanism for the two-step synthesis of 2-aryl-4(3H)-quinazolinones.

Experimental Protocols

Two distinct yet effective protocols are presented. Protocol A is a traditional, two-step method that allows for the isolation of the intermediate, ensuring high purity. Protocol B is a modern, one-pot microwave-assisted synthesis that offers significant advantages in terms of reaction time and energy efficiency, aligning with green chemistry principles.[3][4]

Protocol A: Two-Step Synthesis via Benzoxazinone Intermediate

This robust method provides excellent control over the reaction and generally results in high yields of pure product.

Part 1: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-one

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (10 mmol, 1.37 g) in anhydrous pyridine (30 mL).

-

Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl generated during the acylation reaction. Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride.

-

-

Acylation: Cool the solution to 0 °C in an ice bath. Add the desired aroyl chloride (e.g., benzoyl chloride, 11 mmol, 1.28 mL) dropwise over 15 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (7:3 v/v).[5] The disappearance of the anthranilic acid spot indicates completion.

-

Work-up and Isolation: Cool the reaction mixture and pour it into 150 mL of ice-cold 5% HCl solution with stirring. The benzoxazinone intermediate will precipitate.

-

Causality: The acidic work-up protonates the pyridine, making it water-soluble, and facilitates the precipitation of the neutral organic product.

-

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol or acetic anhydride can be performed if necessary to yield the pure 2-aryl-4H-3,1-benzoxazin-4-one.

Part 2: Synthesis of 2-Aryl-4(3H)-quinazolinone

-

Reaction Setup: In a 100 mL round-bottom flask, combine the 2-aryl-4H-3,1-benzoxazin-4-one intermediate (5 mmol) and the desired primary aryl amine (5.5 mmol) in glacial acetic acid (25 mL).

-

Causality: Glacial acetic acid serves as a high-boiling polar solvent that facilitates the dissolution of reactants and promotes the final dehydration step.

-

-

Thermal Cyclocondensation: Heat the mixture under reflux for 4-6 hours.

-

Monitoring: Monitor the formation of the product by TLC [petroleum ether:ethyl acetate (7:3 v/v)].

-

Isolation and Purification: After cooling to room temperature, pour the reaction mixture onto crushed ice (100 g). The solid 2-aryl-4(3H)-quinazolinone will precipitate. Collect the product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove residual acetic acid. The crude product can be purified by recrystallization from ethanol or a DMF-water mixture to afford the final product.[6]

Protocol B: One-Pot Microwave-Assisted Three-Component Synthesis

This method is highly efficient, significantly reducing reaction times from hours to minutes.[3][7]

-

Reagent Mixture: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add anthranilic acid (2 mmol, 0.274 g), the desired aryl amine (2 mmol), and triethyl orthoformate (3 mmol, 0.5 mL).

-

Causality: Triethyl orthoformate acts as a dehydrating agent and a source for the C2 carbon of the quinazolinone ring. In this one-pot reaction, it facilitates the formation of an intermediate that readily reacts with the amine.

-

-

Solvent/Catalyst: Add 2-3 drops of a catalyst such as concentrated H2SO4 or a Lewis acid like ZnCl2.[6][8] For a solvent-free approach, the neat mixture can be irradiated, though using a high-boiling polar solvent like ethanol (2 mL) can ensure more uniform heating.[3]

-

Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 120-140 °C for 15-30 minutes.[3]

-

Self-Validation: It is critical to monitor the internal pressure and temperature to ensure the reaction proceeds safely within the operational limits of the equipment.

-

-

Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. Pour the contents into ice-cold water (50 mL). The resulting precipitate is collected by vacuum filtration, washed with water, and dried. Recrystallization from ethanol will yield the pure 2-aryl-4(3H)-quinazolinone.

Data Summary: Comparison of Synthetic Protocols

| Parameter | Protocol A: Two-Step Thermal | Protocol B: Microwave-Assisted |

| Key Reagents | Anthranilic acid, Aroyl chloride, Aryl amine | Anthranilic acid, Triethyl orthoformate, Aryl amine |

| Catalyst | Pyridine (Step 1), Acetic Acid (Step 2) | H₂SO₄ or ZnCl₂ (catalytic) |

| Solvent | Pyridine, Acetic Acid | Ethanol or Solvent-free |

| Temperature | Reflux (typically >100 °C) | 120-140 °C |

| Reaction Time | 6-9 hours | 15-30 minutes |

| Typical Yield | 75-90% | 80-95% |

| Key Advantage | High purity, controlled steps | Rapid, energy-efficient, green |

Workflow and Characterization

A systematic workflow is essential for successful synthesis and validation of the final compound.

General Experimental Workflow

Sources

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to the Synthesis of Quinazolinones via 2-Substituted-4H-3,1-Benzoxazin-4-one Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

Quinazolinones represent a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] Their remarkable therapeutic potential has driven continuous interest in developing efficient and versatile synthetic methodologies.

Among the various synthetic routes, the pathway proceeding through a 2-substituted-4H-3,1-benzoxazin-4-one intermediate is one of the most reliable and widely employed strategies.[5][6][7] This two-step approach is valued for its operational simplicity, broad substrate scope, and adaptability to both conventional heating and modern microwave-assisted techniques.

This document serves as an in-depth guide, providing both the theoretical underpinnings and detailed, field-proven protocols for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones. We will elucidate the reaction mechanisms, offer step-by-step experimental procedures, and discuss critical parameters for optimization, empowering researchers to confidently apply this methodology in their drug discovery and development endeavors.

The Chemical Rationale: Reaction Mechanism

The synthesis is logically divided into two primary stages: the formation of the benzoxazinone ring, followed by its conversion to the quinazolinone core. Understanding the mechanism of each step is critical for troubleshooting and adapting the protocol for novel derivatives.

Stage 1: Formation of the Benzoxazinone Intermediate

The process begins with anthranilic acid, which is first acylated and then cyclized.

-

N-Acylation: Anthranilic acid is treated with an acyl chloride (R¹-COCl). The amino group (-NH₂) of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form an N-acylanthranilic acid intermediate.

-

Cyclodehydration: This intermediate is then subjected to cyclodehydration, typically using a dehydrating agent like acetic anhydride.[2][6][8] Acetic anhydride is particularly effective as it serves a dual role: it activates the carboxylic acid group for intramolecular attack by the amide oxygen and removes the resulting water molecule, driving the reaction to completion to form the stable six-membered benzoxazinone ring.[2][9]

Stage 2: Aminolysis and Recyclization to Quinazolinone

The key transformation involves the reaction of the benzoxazinone intermediate with a primary amine (R²-NH₂).

-

Nucleophilic Attack and Ring Opening: The primary amine attacks the highly electrophilic C4 carbonyl carbon of the benzoxazinone. This leads to the cleavage of the endocyclic C-O bond and opening of the heterocyclic ring, forming an N-acyl-N'-alkyl-2-aminobenzamide intermediate.

-

Intramolecular Cyclization: The terminal amino group of this linear intermediate then performs an intramolecular nucleophilic attack on the amide carbonyl carbon.

-

Dehydration: The subsequent elimination of a water molecule results in the formation of the thermodynamically stable, six-membered pyrimidine ring, yielding the final 2,3-disubstituted-4(3H)-quinazolinone.[5][10]

Caption: General Reaction Mechanism.

Detailed Experimental Protocols

These protocols provide a self-validating system, from synthesis to purification and characterization, for a representative quinazolinone.

Protocol 1: Synthesis of 2-Propyl-4H-3,1-benzoxazin-4-one (Intermediate)

This procedure details the initial acylation and cyclization steps starting from anthranilic acid.[5]

Materials and Reagents:

-

Anthranilic acid (99%)

-

Butyryl chloride (98%)

-

Acetic anhydride (99%)

-

Pyridine (Anhydrous)

-

Round-bottom flask (100 mL) with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (10 mmol, 1.37 g).

-

Acylation: Dissolve the anthranilic acid in 20 mL of anhydrous pyridine. Cool the flask in an ice bath. Add butyryl chloride (11 mmol, 1.15 mL) dropwise over 15 minutes with continuous stirring. Causality Note: The dropwise addition in an ice bath controls the exothermic reaction between the acid chloride and the amine.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Cyclization: Add acetic anhydride (20 mL) to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 140°C) for 2 hours. Causality Note: Acetic anhydride serves as the dehydrating agent necessary for ring closure.[6]

-

Work-up: After reflux, cool the reaction mixture to room temperature and then pour it slowly into 100 mL of ice-cold water with vigorous stirring.

-

Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual pyridine and acetic acid.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-propyl-4H-3,1-benzoxazin-4-one as a crystalline solid.

-

Characterization: Dry the product under vacuum. Determine the melting point and characterize by IR and ¹H NMR spectroscopy to confirm the structure.

Protocol 2: Synthesis of 2-Propyl-3-phenyl-quinazolin-4(3H)-one

This protocol describes the conversion of the benzoxazinone intermediate into the final quinazolinone product.[5]

Materials and Reagents:

-

2-Propyl-4H-3,1-benzoxazin-4-one (from Protocol 1)

-

Aniline (99%)

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

Setup: In a 50 mL round-bottom flask, place the 2-propyl-4H-3,1-benzoxazin-4-one (5 mmol, 0.95 g) and aniline (5.5 mmol, 0.5 mL).

-

Reaction: Add 15 mL of glacial acetic acid to the flask. Causality Note: Acetic acid acts as a solvent and a catalyst, facilitating both the initial ring opening and the final dehydration step.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the solution into 100 mL of ice-cold water.

-

Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration. Wash the solid with a 5% sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a final wash with cold water.

-

Purification: Recrystallize the crude product from ethanol to yield pure 2-propyl-3-phenyl-quinazolin-4(3H)-one.

-

Characterization: Dry the purified product. Confirm its identity and purity via melting point determination, IR, ¹H NMR, and Mass Spectrometry.

Caption: Experimental Synthesis Workflow.

Optimization and Modern Approaches

The versatility of this synthesis allows for significant optimization and adaptation. A key modern advancement is the use of microwave irradiation, which can dramatically improve reaction efficiency.

Microwave-Assisted Synthesis

Microwave irradiation offers a green and powerful alternative to conventional heating, often resulting in shorter reaction times, higher yields, and cleaner reactions due to efficient and uniform heating.[11] The conversion of benzoxazinone to quinazolinone (Protocol 2) is particularly amenable to this technique.

| Parameter | Conventional Heating (Protocol 2) | Microwave-Assisted Method | Rationale for Improvement |

| Solvent | Glacial Acetic Acid | DMF or other polar, high-boiling solvent | Solvents with high dielectric constants absorb microwave energy efficiently, leading to rapid heating.[12] |

| Temperature | ~118°C (Reflux) | 120-150°C | Allows for precise temperature control above the solvent's boiling point in a sealed vessel. |

| Reaction Time | 4 - 6 hours | 5 - 30 minutes | Microwave energy directly couples with the polar molecules, leading to a significant rate acceleration.[12][13] |

| Yield | Good to Excellent | Often higher due to reduced side reactions | Rapid heating minimizes the time available for decomposition or side-product formation. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Protocol 1 | 1. Incomplete acylation due to moisture. 2. Incomplete cyclization. | 1. Use anhydrous pyridine and ensure all glassware is dry. 2. Increase reflux time or ensure the temperature is adequate for dehydration. |

| Low yield in Protocol 2 | 1. Benzoxazinone intermediate is not pure. 2. Reaction is incomplete. | 1. Ensure the intermediate from Protocol 1 is properly purified. 2. Extend the reflux/irradiation time and monitor via TLC until the starting material is consumed. |

| Product is oily/difficult to crystallize | Impurities are present. | 1. Perform an additional wash of the crude product. 2. Try a different recrystallization solvent system or consider purification by column chromatography. |

| Multiple spots on TLC of final product | Side reactions or unreacted starting materials. | 1. Re-verify the stoichiometry of the reactants. 2. Purify the product using column chromatography to isolate the desired compound. |

References

-

Al-Ostath, A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC, NIH. Available at: [Link]

-

Dastmalchi, S., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC, NIH. Available at: [Link]

-

Razana, N. A., et al. (2017). SYNTHESIS AND BIOASSAY STUDIES OF BENZOXAZIN-4-ONE AND QUINAZOLIN-4-IMINE DERIVATIVES. CORE. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]

-

Unknown Author. (2024). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

-

Rostamizadeh, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

-

Rostamizadeh, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

-

Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

-

El-Faham, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. Available at: [Link]

-

Gholap, A. R., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

-

El-Gazzar, A. R. B. A., et al. (2009). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed. Available at: [Link]

-

Kumar, A., et al. (2022). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. Available at: [Link]

-

Malinowski, Z. (2022). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. Available at: [Link]

-

Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Available at: [Link]

-

Soliman, M. H., et al. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Available at: [Link]

-

Fayed, E. A., et al. (2020). Utilization of 2-substituted 3, 1-benzoxazin-4-ones in synthesis of some quinazoline annulated derivatives. Taylor & Francis Online. Available at: [Link]

-

Gholap, A. R., et al. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. Available at: [Link]

-

Yue, L., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

-

Unknown Author. (2025). Novel Microwave Assisted Synthesis of Some 3¬־ {2¬־ (1H¬־ 1, 2, 4-triazolyl) ethyl}¬־2¬־ Substituted Quinazolinone Ana. Progress in Chemical and Biochemical Research. Available at: [Link]

-

Kumar, D. S., et al. (2021). Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer. Ingenta Connect. Available at: [Link]

-

Dabiri, M., et al. (2008). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journals. Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PMC. Available at: [Link]

-

Perković, I., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave Assisted Synthesis and Molecular Docking Studies of Som...: Ingenta Connect [ingentaconnect.com]

- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]